molecular formula C15H17O4P B14653715 Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate CAS No. 52344-43-1

Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate

Cat. No.: B14653715
CAS No.: 52344-43-1
M. Wt: 292.27 g/mol
InChI Key: GLVJOHLPQHQJMH-UHFFFAOYSA-N
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Description

Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring attached to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the interaction of haloacetones with trialkyl phosphites. For instance, the reaction between iodoacetone and trimethyl phosphite yields the desired phosphonate compound . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the Michaelis-Arbuzov reaction, utilizing optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic the transition states of amines and esters in biological processes, making it a potent inhibitor of certain enzymes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

  • Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate
  • Diethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate

Comparison: Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

52344-43-1

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-naphthalen-2-ylpropan-2-one

InChI

InChI=1S/C15H17O4P/c1-18-20(17,19-2)11-15(16)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9H,10-11H2,1-2H3

InChI Key

GLVJOHLPQHQJMH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CC1=CC2=CC=CC=C2C=C1)OC

Origin of Product

United States

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